7-Amino-1H-indole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Amino-1H-indole-3-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-1H-indole-3-carboxylic acid typically involves the modification of indole derivatives. One common method is the palladium-catalyzed Larock indole synthesis, which allows for the formation of highly functionalized indole units . Another approach involves the reaction of substituted o-iodoaniline with dicarbonyl compounds, leading to the formation of the corresponding imine and its subsequent cyclization .
Industrial Production Methods: Industrial production of indole derivatives often employs large-scale organic synthesis techniques. These methods are optimized for high yield and purity, utilizing advanced catalytic processes and efficient reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Amino-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to indole-3-carboxylic acid.
Reduction: Formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions due to the aromatic nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like halogens and nitro compounds are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted indole derivatives, which can exhibit enhanced biological activities .
Wissenschaftliche Forschungsanwendungen
7-Amino-1H-indole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its role in cellular processes and as a potential therapeutic agent.
Medicine: Explored for its antiviral, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 7-Amino-1H-indole-3-carboxylic acid involves its interaction with various molecular targets and pathways. It can act as a receptor agonist or antagonist, modulating cellular signaling pathways. For instance, indole derivatives have been shown to bind with high affinity to multiple receptors, influencing biological activities such as inflammation and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Indole-3-carboxylic acid: Shares a similar structure but lacks the amino group at the 7-position.
Indole-3-acetic acid: A plant hormone with different biological functions.
Indole-3-aldehyde: Another indole derivative with distinct chemical properties.
Uniqueness: 7-Amino-1H-indole-3-carboxylic acid is unique due to the presence of the amino group at the 7-position, which can significantly alter its chemical reactivity and biological activity compared to other indole derivatives .
Eigenschaften
Molekularformel |
C9H8N2O2 |
---|---|
Molekulargewicht |
176.17 g/mol |
IUPAC-Name |
7-amino-1H-indole-3-carboxylic acid |
InChI |
InChI=1S/C9H8N2O2/c10-7-3-1-2-5-6(9(12)13)4-11-8(5)7/h1-4,11H,10H2,(H,12,13) |
InChI-Schlüssel |
OSUSBMTWPNEQLJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)N)NC=C2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.